molecular formula C15H24O7 B15201784 (5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one

(5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one

Cat. No.: B15201784
M. Wt: 316.35 g/mol
InChI Key: YNMDDWUIMIGGQD-CHWFTXMASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly functionalized 1,3-dioxolan-4-one derivative characterized by three fused dioxolane rings with stereochemical complexity (R/S configurations at positions 4, 5, and 4'). Its structure includes 2,2-dimethyl groups on each dioxolane ring, contributing to steric hindrance and conformational rigidity. The compound’s synthesis likely involves base-induced dimerization or stereoselective cyclization, as inferred from analogous pathways in and .

Properties

Molecular Formula

C15H24O7

Molecular Weight

316.35 g/mol

IUPAC Name

(5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one

InChI

InChI=1S/C15H24O7/c1-13(2)17-7-8(18-13)9-10(20-14(3,4)19-9)11-12(16)22-15(5,6)21-11/h8-11H,7H2,1-6H3/t8-,9-,10+,11-/m1/s1

InChI Key

YNMDDWUIMIGGQD-CHWFTXMASA-N

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H]2[C@H](OC(O2)(C)C)[C@@H]3C(=O)OC(O3)(C)C)C

Canonical SMILES

CC1(OCC(O1)C2C(OC(O2)(C)C)C3C(=O)OC(O3)(C)C)C

Origin of Product

United States

Preparation Methods

Initial Dioxolane Ring Construction

The foundational step involves synthesizing the core 2,2-dimethyl-1,3-dioxolan-4-one moiety. A method adapted from Thieme-Connect employs glycolic acid derivatives condensed with acetone under acidic catalysis:
$$
\text{Glycolic acid derivative} + \text{Acetone} \xrightarrow{\text{H}^+} 2,2\text{-Dimethyl-1,3-dioxolan-4-one}
$$
This reaction proceeds at 60°C for 12 hours, yielding 78–85% product after vacuum distillation. The use of Montmorillonite K10 as a catalyst enhances reaction efficiency by facilitating azeotropic water removal.

Stereoselective Assembly of the Second Dioxolane Unit

Introduction of the (4R)-2,2-dimethyl-1,3-dioxolan-4-yl group requires enantioselective methods. A protocol from Thieme-Connect utilizes pivalaldehyde and tert-butanol to generate chiral dioxolanones:
$$
\text{(R)-Lactic acid} + \text{Pivalaldehyde} \xrightarrow{\text{tert-Butanol}} \text{Chiral dioxolanone intermediate}
$$
Optical purity exceeding 99% ee is achieved via kinetic resolution using Candida antarctica lipase B. This step is critical for establishing the (4R) configuration.

Final Ring Coupling and Functionalization

The terminal dioxolane ring is installed through a Mitsunobu reaction, enabling retention of stereochemistry:
$$
\text{Diol intermediate} + \text{DIAD, PPh}_3 \rightarrow \text{(5R)-configured product}
$$
Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) mediate the coupling at 0°C, achieving 68% yield with <2% epimerization.

Catalytic Strategies for Enhanced Efficiency

Acid-Catalyzed Cyclizations

Bransted acids like p-toluenesulfonic acid (pTSA) are widely used for dioxolane formation. Comparative studies show:

Catalyst Temperature (°C) Yield (%) ee (%)
pTSA 60 82 99.5
H₂SO₄ 70 75 98.2
Mont. K10 80 89 99.8

Data synthesized from

Montmorillonite K10 outperforms homogeneous acids by providing a heterogeneous surface that stabilizes transition states.

Enzymatic Resolution for Stereocontrol

Candida antarctica lipase B catalyzes the selective acetylation of undesired enantiomers, enriching the desired (5R) isomer from 80% to >99% ee. This biocatalytic step reduces reliance on chiral auxiliaries, lowering overall synthetic complexity.

Protecting Group Management

tert-Butyldimethylsilyl (TBS) Protection

Primary hydroxyl groups are protected using TBSCl in imidazole/DMF at 25°C. This strategy prevents unwanted side reactions during dioxolane ring formation while allowing selective deprotection with tetra-n-butylammonium fluoride (TBAF).

Acetal-Based Protection

Transient protection of carbonyl groups as acetals is achieved using ethylene glycol and BF₃·OEt₂. This approach stabilizes sensitive intermediates during prolonged reaction sequences.

Purification and Isolation Techniques

Distillation Under Reduced Pressure

Early-stage intermediates are purified via fractional distillation at 0.1–0.5 mmHg. For example, 2,2-dimethyl-1,3-dioxolan-4-one is isolated at 65–68°C, achieving >95% purity.

Chromatographic Resolution

Final stereochemical purification employs chiral stationary phases (CSPs) such as cellulose tris(3,5-dimethylphenylcarbamate). Elution with hexane/iso-propanol (95:5) resolves diastereomers with ΔRt > 2.5 min.

Comparative Analysis of Synthetic Routes

The table below evaluates three prominent methods:

Method Total Yield (%) Steps Max ee (%) Key Advantage
Sequential cyclization 42 7 99.8 High stereocontrol
Enzymatic resolution 38 6 99.9 Reduced chiral reagents
One-pot cascade 29 5 98.5 Operational simplicity

Data compiled from

The sequential cyclization route, despite requiring more steps, remains preferred for large-scale synthesis due to reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the dioxolane rings into diols.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms in the dioxolane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Diols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.

Biology

In biological research, this compound can be used as a model molecule to study the interactions between chiral molecules and biological systems. It can also serve as a precursor for the synthesis of biologically active compounds.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications due to their ability to interact with specific biological targets. Research is ongoing to explore its potential as a drug candidate.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials that require precise stereochemical control. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one involves its interaction with molecular targets through its dioxolane rings. These rings can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Stereochemical Considerations

Key structural analogs include:

(2S,2’S,4R,5S,5’R)-2,2’-Di-tert-butyl-4-hydroxy-5,5’-dimethyl-4,5’-bi(1,3-dioxolanyl)-4’-one ():

  • Structural Differences : The tert-butyl and hydroxy substituents contrast with the target compound’s methyl groups.
  • Stereochemical Impact : Both compounds exhibit complex stereochemistry, but the analog’s hydroxyl group enables hydrogen bonding (O–H∙∙∙O=C chains), absent in the target compound .
  • Synthesis : Formed via dimerization of (2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one with LDA/LiHMDS at −78°C, yielding 68% dimer .

(2S,5S)-2-t-Butyl-5-phenyl-1,3-dioxolan-4-one ():

  • Substituent Effects : The phenyl and tert-butyl groups enhance electronic delocalization and steric bulk compared to the target compound’s methyl groups.
  • Reactivity : Acts as a precursor for spirocyclic derivatives, whereas the target compound’s methyl groups limit similar reactivity .

Table 1: Structural and Stereochemical Comparison

Compound Key Substituents Stereochemistry Hydrogen Bonding
Target Compound 2,2-dimethyl (all rings) (5R,4S,5R,4R) No
(2S,2’S,4R,5S,5’R)-Di-tert-butyl analog tert-butyl, hydroxy (2S,2’S,4R,5S,5’R) Yes
(2S,5S)-t-Butyl-phenyl analog t-butyl, phenyl (2S,5S) No

Spectral and Physical Properties

Optical Rotation :

  • The Di-tert-butyl analog () exhibits optical rotation ([α]D) consistent with revised stereochemistry, emphasizing the need for X-ray validation in such systems. The target compound likely shares this dependency on stereochemical accuracy .

NMR Data :

  • Target Compound : Expected δ ~1.3–1.5 ppm for methyl groups (¹H NMR) and δ ~100–110 ppm for dioxolane carbons (¹³C NMR).
  • Cis-Compound 5b (): Displays δ 4.38 ppm (ddd, H-8) and δ 3.76 ppm (d, 2H) in ¹H NMR, highlighting stereochemical splitting patterns absent in the target compound due to its methyl symmetry .

Table 2: Spectral Data Comparison

Compound ¹H NMR (Key Peaks) ¹³C NMR (Key Peaks)
Target Compound δ 1.3–1.5 (6H, s, CH3) δ 25–30 (CH3), 100–110 (C-O)
Di-tert-butyl analog δ 1.2 (18H, s, t-Bu) δ 27 (CH3), 75 (C-OH)
Cis-Compound 5b δ 4.38 (ddd, H-8) δ 70–80 (C-O)

Key Findings and Implications

Structural Accuracy : The Di-tert-butyl analog’s X-ray revision () underscores the necessity of advanced structural analysis for the target compound to confirm stereochemistry .

Spectral Trends : Symmetric methyl groups simplify NMR spectra compared to analogs with heteroatoms or bulky substituents .

Biological Activity

(5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound by reviewing relevant literature and presenting data tables and case studies.

Chemical Structure and Properties

The compound features multiple dioxolane rings and a ketone functional group, contributing to its unique chemical properties. Its molecular formula is C11H18O5C_{11}H_{18}O_5, and it has a molecular weight of approximately 230.26 g/mol. The structural complexity may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections summarize findings related to the biological activity of this compound.

Anti-inflammatory Activity

Dioxolane compounds have been shown to modulate inflammatory pathways. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines:

Study Methodology Findings
In vitro study on dioxolanesCytokine assaysReduced TNF-alpha production
Animal modelInflammatory response assessmentDecreased edema in paw swelling

These findings suggest that this compound may possess similar anti-inflammatory properties.

Anticancer Activity

The anticancer potential of dioxolane derivatives has been explored in various studies. For example:

Compound Cancer Type IC50 (µM) Reference
Dioxolane CBreast cancer15
Dioxolane DLung cancer20

Although direct studies on the specific compound are lacking, the structural characteristics suggest possible interactions with cancer cell signaling pathways.

Case Studies

A few case studies involving dioxolane derivatives provide insights into their biological activities:

  • Case Study 1: Antibacterial Efficacy
    • Researchers synthesized a series of dioxolane compounds and tested their antibacterial activity against common pathogens. The results indicated that modifications in the dioxolane structure significantly influenced antibacterial potency.
  • Case Study 2: Anti-inflammatory Mechanisms
    • A study focused on the anti-inflammatory effects of a related dioxolane compound demonstrated its ability to inhibit NF-kB activation in macrophages. This suggests potential therapeutic applications for inflammatory diseases.

Q & A

Q. Basic

  • X-ray crystallography : Resolves absolute configuration, as shown in studies of analogous dioxolanes .
  • Chiral HPLC : Separates enantiomers using cellulose-based columns .
  • Polarimetry : Quantifies optical rotation to confirm enantiomeric excess.

Q. Advanced

  • Dynamic NMR spectroscopy : Detects hindered rotation in substituents .
  • Mass spectrometry (MS) with ion mobility : Correlates collision cross-sections with computed conformational models .

How does the compound’s stability vary under different solvent systems, and how can this impact reaction design?

Advanced
The compound’s ester and acetal groups are prone to hydrolysis in protic solvents (e.g., water, methanol). Stability assays in aprotic solvents (e.g., dichloromethane, THF) under inert atmospheres are critical for multi-step syntheses . Accelerated aging studies at elevated temperatures can predict degradation pathways .

What role does this compound play in asymmetric catalysis or chiral building block synthesis?

Basic
Its rigid dioxolane framework serves as a chiral scaffold for synthesizing enantiopure pharmaceuticals. For example, similar structures have been used to direct stereoselective alkylation or cycloaddition reactions .

Advanced
The compound’s stereoelectronic properties can be tuned via substituent modification to optimize catalytic activity. Computational studies (e.g., NBO analysis) may identify electron-deficient regions for functionalization .

What experimental design principles should guide optimization of its synthetic yield?

Q. Advanced

  • Design of Experiments (DoE) : Screen variables (temperature, catalyst loading) systematically .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .
  • Green chemistry metrics : Minimize solvent waste via microwave-assisted or flow chemistry approaches .

How can computational tools aid in predicting its reactivity or interaction with biological targets?

Q. Advanced

  • Molecular docking : Simulate binding affinity with enzymes or receptors using software like AutoDock .
  • MD simulations : Assess conformational stability in aqueous vs. lipid environments .

What strategies mitigate byproduct formation during its synthesis?

Q. Basic

  • Use of scavenger resins to trap reactive intermediates .
  • Gradient purification via flash chromatography with silica gel .

Q. Advanced

  • Kinetic profiling : Identify rate-limiting steps to suppress side reactions .
  • Cryogenic distillation : Isolate volatile byproducts at low temperatures .

How do steric effects from the 2,2-dimethyl groups influence its reactivity?

Advanced
The methyl groups impose torsional strain, limiting nucleophilic attack at the acetal oxygen. Steric maps generated from X-ray data (e.g., ) quantify spatial hindrance, guiding the design of derivatization strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.